
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group. Phosphinates are derivatives of phosphinic acids and are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound, in particular, is notable for its unique structure, which includes both ethyl and propoxypropyl groups attached to the phosphorus atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate typically involves the reaction of ethyl phosphinate with alkenes or alkynes under thermal radical conditions. A common initiator for this reaction is azobisisobutyronitrile (AIBN), which facilitates the addition of ethyl phosphinate to the alkene or alkyne, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of phosphinates, including this compound, often employs catalytic processes. For example, palladium-catalyzed cross-coupling reactions are widely used to synthesize various phosphinate derivatives. These methods are efficient and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The ethyl and propoxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-P bonds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including as an antibacterial and antiviral agent.
Industry: Utilized in the production of flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This property makes it a valuable tool in the design of enzyme inhibitors. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Comparison
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate is unique due to its specific combination of ethyl and propoxypropyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it more versatile in certain applications compared to simpler phosphinates like ethyl phosphinate or methyl phosphinate. For example, the presence of the propoxypropyl group can enhance the compound’s solubility and reactivity in organic solvents .
Eigenschaften
CAS-Nummer |
60732-30-1 |
|---|---|
Molekularformel |
C10H21O3P |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-[ethoxy(ethyl)phosphoryl]-1-propoxyprop-1-ene |
InChI |
InChI=1S/C10H21O3P/c1-5-8-12-9-10(4)14(11,7-3)13-6-2/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
ZSYUZOKFQFPMJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC=C(C)P(=O)(CC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


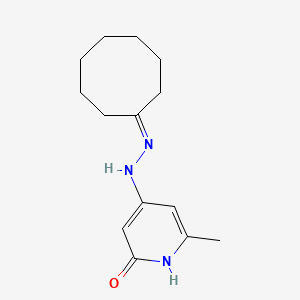
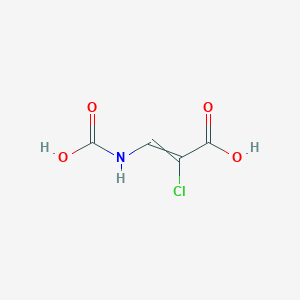
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
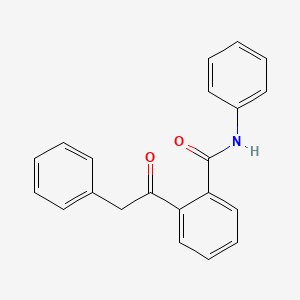
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)

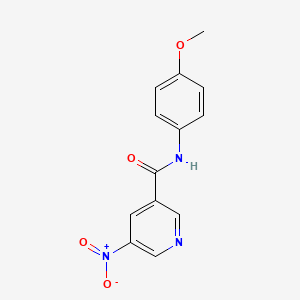
![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)

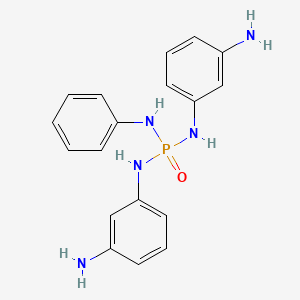
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)
silane](/img/structure/B14594329.png)
